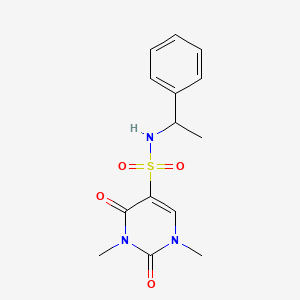

![molecular formula C21H20N2O4 B2488016 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide CAS No. 898423-82-0](/img/structure/B2488016.png)

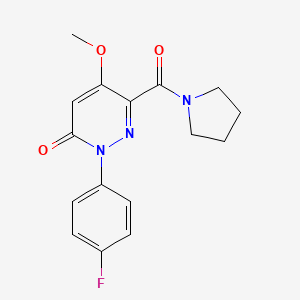

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide involves complex chemical reactions, including cyclopropanation processes. One notable method includes the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to a series of cyclopropanation steps resulting in novel cyclopropane derivatives (Szakonyi et al., 2002). Additionally, the synthesis involves diastereoselective cyclopropanation reactions, highlighting the intricate chemical processes required to produce this compound (Yong et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its cyclopropane core, fused with a quinoline ring and a benzodioxole moiety. This unique arrangement contributes to its potential biological activities and chemical behaviors. The structure has been elucidated through various analytical techniques, including X-ray crystallography, providing insights into its three-dimensional conformation and how it influences the compound's chemical reactivity and interactions (Lu et al., 2021).

Chemical Reactions and Properties

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including cyclopropanation, which is critical for its synthesis. The compound's chemical properties, such as reactivity with different reagents, stability under various conditions, and its ability to undergo further chemical transformations, are of significant interest. These properties are essential for understanding the compound's potential applications and how it can be manipulated for specific purposes (Mao et al., 2012).

Applications De Recherche Scientifique

Cyclopropane Incorporation

The incorporation of a cyclopropane moiety into various heterocyclic structures has been a focal point in synthetic chemistry due to its potential pharmacological applications. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases a unique approach to integrating a doubly constrained 1-aminocyclopropane-1-carboxylic acid system into complex heterocycles through a notable cyclopropanation process (Szakonyi et al., 2002). This method not only expands the chemical space of cyclopropane-containing compounds but also provides insights into the mechanistic aspects of cyclopropanation.

Spirocyclic Integration

The creation of spirocyclic structures, where the cyclopropane ring is fused in a spiro fashion to another cyclic system, represents another innovative strategy. The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives demonstrates the utility of diastereoselective cyclopropanation reactions in generating complex spirocyclic frameworks (Yong et al., 2007). Such structures are of interest due to their potential biological activity and the introduction of stereogenic centers that can influence molecular interactions.

Biological Applications and Mechanistic Studies

Peripheral Benzodiazepine Receptors

The exploration of quinoline-2-carboxamides as ligands for peripheral benzodiazepine receptors highlights the therapeutic potential of these compounds in neuropharmacology. The labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides have provided valuable tools for the noninvasive assessment of peripheral benzodiazepine receptors using positron emission tomography (PET), offering insights into the neurobiological mechanisms underpinning various disorders (Matarrese et al., 2001).

Antipsychotic Agent Development

The synthesis and evaluation of heterocyclic carboxamides, including quinoline derivatives, have shown promise in the search for new antipsychotic agents. These compounds have been tested for their affinity to dopamine and serotonin receptors, key targets in the treatment of schizophrenia and other psychiatric disorders (Norman et al., 1996). The structure-activity relationships derived from these studies contribute to the design of more effective and safer therapeutic agents.

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c24-20(15-6-8-18-19(10-15)27-12-26-18)22-16-7-5-13-2-1-9-23(17(13)11-16)21(25)14-3-4-14/h5-8,10-11,14H,1-4,9,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJLHQNBMMOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)

![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)